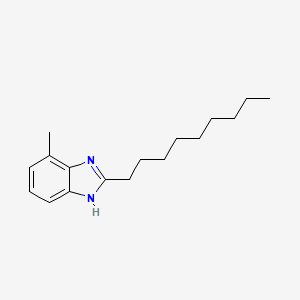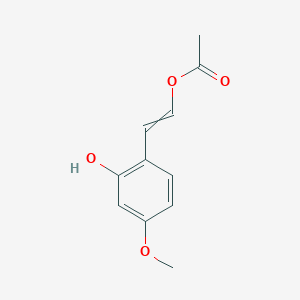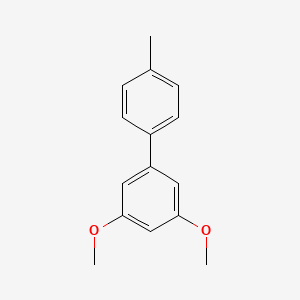
3,5-Dimethoxy-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C15H16O2 It is a derivative of biphenyl, characterized by the presence of two methoxy groups at the 3 and 5 positions and a methyl group at the 4’ position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzene and 4-methylbromobenzene.
Coupling Reaction: A common method for synthesizing biphenyl derivatives is the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) using a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl are not well-documented, large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any carbonyl groups present.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can direct incoming electrophiles to specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Quinones
Reduction: Alcohols or alkanes
Substitution: Halogenated or nitrated biphenyl derivatives
Applications De Recherche Scientifique
3,5-Dimethoxy-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Research into its biological activity, including potential antimicrobial or anticancer properties, is ongoing.
Medicine: While not widely used in medicine, derivatives of biphenyl compounds are being explored for their pharmacological potential.
Industry: It can be used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the methoxy groups activate the aromatic ring towards electrophiles, directing them to ortho and para positions relative to the methoxy groups. The methyl group also influences the reactivity and orientation of the reactions.
Comparaison Avec Des Composés Similaires
- 3,3’-Dimethoxybiphenyl
- 4,4’-Dimethoxybiphenyl
- 3,4-Dimethoxyphenyl methyl ketone
Comparison: 3,5-Dimethoxy-4’-methyl-1,1’-biphenyl is unique due to the specific positioning of its methoxy and methyl groups, which influence its chemical reactivity and physical properties. Compared to 3,3’-dimethoxybiphenyl and 4,4’-dimethoxybiphenyl, the presence of the methyl group at the 4’ position introduces steric hindrance and electronic effects that can alter the compound’s behavior in chemical reactions.
Propriétés
Numéro CAS |
203645-96-9 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(4-methylphenyl)benzene |
InChI |
InChI=1S/C15H16O2/c1-11-4-6-12(7-5-11)13-8-14(16-2)10-15(9-13)17-3/h4-10H,1-3H3 |
Clé InChI |
WMUFFFGXSZGEGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
![Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane](/img/structure/B14269296.png)
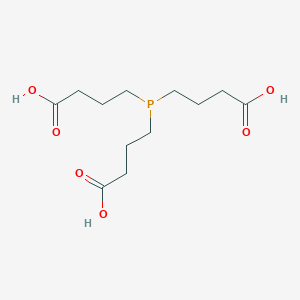
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
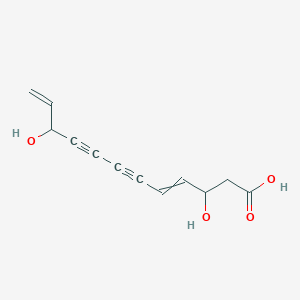
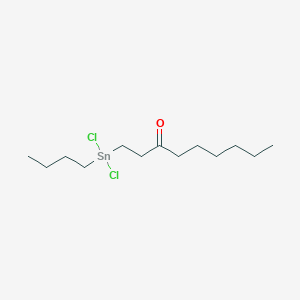
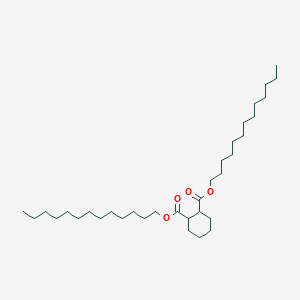
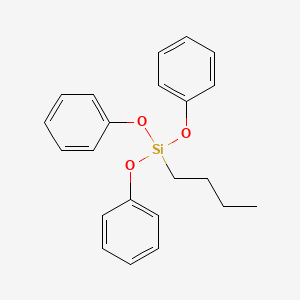
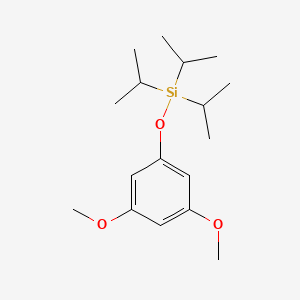
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)

